Cas no 1557159-88-2 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid)

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid structure
1557159-88-2 structure
Product Name:6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid
CAS No:1557159-88-2
MF:C12H23BO4
MW:242.119624376297
CID:4701912
PubChem ID:75487167
Update Time:2025-07-17

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid
    • 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid
    • Inchi: 1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-5-6-8-10(14)15/h5-9H2,1-4H3,(H,14,15)
    • InChI Key: NPFUTPQKTRVSCB-UHFFFAOYSA-N
    • SMILES: O1B(CCCCCC(=O)O)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 260
  • Topological Polar Surface Area: 55.8

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid Pricemore >>

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Additional information on 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic Acid: An Overview of CAS No. 1557159-88-2

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid (CAS No. 1557159-88-2) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of boronic acids and is characterized by its boron-containing dioxaborolane ring and a hexanoic acid functional group. The combination of these structural features makes it an attractive candidate for a wide range of chemical reactions and biological studies.

The dioxaborolane moiety in 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is a key functional group that confers the compound with unique reactivity and stability. Boronic acids and their derivatives are widely used in organic synthesis due to their ability to undergo Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds. This reaction is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

In the context of medicinal chemistry, 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid has been explored for its potential as a building block in the development of new drugs. Recent studies have shown that boronic acids can be used to target specific biological pathways and interactions, making them valuable tools in drug discovery. For instance, the ability of boronic acids to form reversible covalent bonds with certain amino acids, such as serine and threonine, has been exploited in the design of inhibitors for serine hydrolases and other enzymes involved in disease processes.

The hexanoic acid functional group in 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid adds another layer of functionality to the molecule. Carboxylic acids are known for their ability to form hydrogen bonds and participate in various chemical reactions, such as esterification and amide formation. This makes the compound useful in the synthesis of polymers and other materials with tailored properties. Additionally, the carboxylic acid group can be modified through various chemical transformations to introduce additional functional groups or enhance the compound's solubility and bioavailability.

Recent research has also highlighted the potential of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid in the field of materials science. The combination of the boronic acid moiety and the hexanoic acid group can lead to the formation of self-assembled monolayers (SAMs) on surfaces, which have applications in surface modification and nanotechnology. These SAMs can be used to create functional coatings with specific chemical properties, such as hydrophobicity or biocompatibility.

In addition to its synthetic utility, 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid has been studied for its potential biological activities. Preliminary studies have shown that certain boronic acid derivatives exhibit antimicrobial properties against a range of bacteria and fungi. This property could be leveraged in the development of new antimicrobial agents to combat drug-resistant pathogens. Furthermore, the compound's ability to form reversible covalent bonds with specific proteins may have implications for targeted drug delivery systems.

The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid typically involves several steps, including the formation of the dioxaborolane ring and the introduction of the hexanoic acid group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of 6-bromohexanoic acid with bis(pinacolato)diboron followed by deprotection to yield the desired product. The choice of synthetic method depends on factors such as yield, purity, and scalability.

In conclusion, CAS No. 1557159-88-2, also known as 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid, is a multifunctional compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a boronic acid moiety and a hexanoic acid group makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely that it will play an increasingly important role in various scientific disciplines.

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